

1H NMR and 13C NMR spectral data for 1,1'-Carbonyldipiperidine

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Compound of Interest

Compound Name: 1,1'-Carbonyldipiperidine

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of **1,1'-Carbonyldipiperidine**

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Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for **1,1'-Carbonyldipiperidine**. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this symmetrical urea derivative through detailed spectral interpretation. Beyond presenting the data, this guide explains the underlying principles governing the observed chemical shifts and multiplicities, offers a validated experimental protocol for data acquisition, and contextualizes the analysis with authoritative references.

Introduction: The Structural Significance of 1,1'-Carbonyldipiperidine

1,1'-Carbonyldipiperidine is a disubstituted urea containing two piperidine rings linked by a central carbonyl group. As a non-polar, aprotic, and high-boiling solvent, it finds utility in various chemical transformations. The characterization of such molecules is critical for confirming identity, assessing purity, and ensuring quality control in synthetic processes. NMR spectroscopy stands as the most powerful technique for the unambiguous structural

determination of organic molecules in solution.[\[1\]](#) This guide serves as a definitive resource for understanding the signature NMR spectral features of **1,1'-Carbonyldipiperidine**.

Molecular Structure and Symmetry Considerations

The key to interpreting the NMR spectra of **1,1'-Carbonyldipiperidine** lies in its molecular symmetry. The molecule possesses a C_2 axis of symmetry passing through the carbonyl group, rendering the two piperidine rings chemically and magnetically equivalent. Consequently, the number of unique signals in both the ^1H and ^{13}C NMR spectra is significantly reduced, simplifying the analysis. We can classify the unique proton and carbon environments as follows:

- α -positions: The four methylene groups (CH_2) directly attached to the nitrogen atoms.
- β -positions: The four methylene groups adjacent to the α -positions.
- γ -position: The two methylene groups at the para-position relative to the nitrogen atoms.
- Carbonyl Carbon: The central $\text{C}=\text{O}$ group.

Caption: Molecular structure with unique carbon positions labeled.

^1H NMR Spectral Analysis

The ^1H NMR spectrum is characterized by two main signals corresponding to the protons on the piperidine rings. Due to the rapid chair-chair interconversion of the piperidine rings at room temperature, the axial and equatorial protons on each carbon average out, leading to broadened or simplified signals.

Table 1: ^1H NMR Spectral Data for **1,1'-Carbonyldipiperidine** (in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.25	Triplet (broad)	8H	$\alpha\text{-CH}_2$

| ~1.60 | Multiplet (broad) | 12H | $\beta\text{-CH}_2$ and $\gamma\text{-CH}_2$ |

Causality and Interpretation

- α -Protons ($\delta \sim 3.25$ ppm): These protons are adjacent to the electron-withdrawing nitrogen atom. The lone pair on the nitrogen participates in resonance with the adjacent carbonyl group, giving the C-N bond partial double-bond character. This delocalization reduces the electron density on the nitrogen, increasing its effective electronegativity and significantly deshielding the adjacent α -protons. This causes their chemical shift to be significantly downfield compared to unsubstituted piperidine (where α -protons appear around δ 2.8 ppm).
[\[2\]](#)[\[3\]](#)
- β - and γ -Protons ($\delta \sim 1.60$ ppm): These protons are further removed from the influence of the N-carbonyl moiety. Their chemical environment is more alkane-like, resulting in their appearance in the more shielded, upfield region of the spectrum.[\[4\]](#) The signals for the eight β -protons and four γ -protons are not well-resolved and overlap to form a broad, complex multiplet.

^{13}C NMR Spectral Analysis

The proton-decoupled ^{13}C NMR spectrum is remarkably simple due to the molecule's symmetry, displaying only four distinct signals.

Table 2: ^{13}C NMR Spectral Data for **1,1'-Carbonyldipiperidine** (in CDCl_3)

Chemical Shift (δ) ppm	Assignment
~165.1	C=O (Carbonyl)
~46.9	$\text{C}\alpha$
~25.8	$\text{C}\beta$
~24.7 Cy	

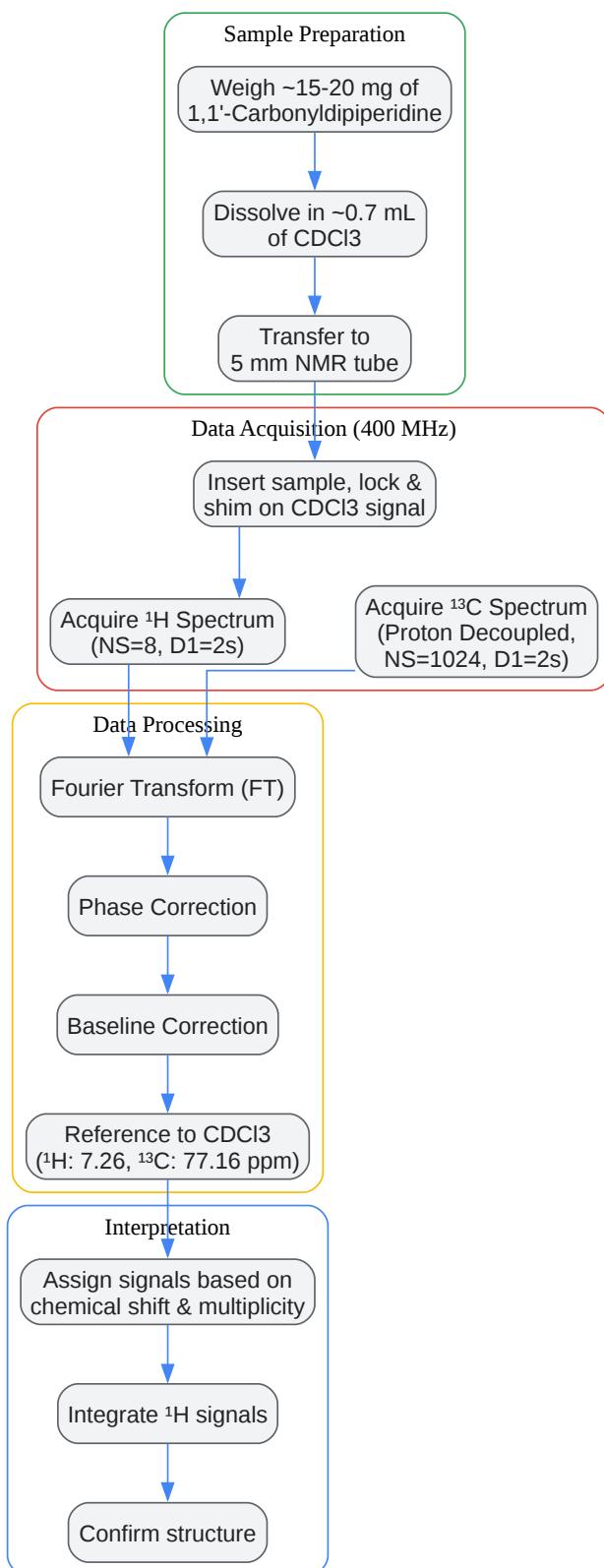
Note: The chemical shifts are based on data available from SpectraBase and typical values for similar structures.[\[5\]](#)

Causality and Interpretation

- Carbonyl Carbon (δ ~165.1 ppm): The carbonyl carbon is the most deshielded carbon in the molecule. It is double-bonded to a highly electronegative oxygen atom and bonded to two nitrogen atoms, all of which withdraw electron density. This results in a characteristic large downfield shift, which is diagnostic for urea and amide-type carbonyls.[6]
- α -Carbons (δ ~46.9 ppm): These carbons are directly attached to nitrogen, an electronegative atom, which causes a significant downfield shift compared to a standard alkane carbon. This effect is typical for carbons adjacent to heteroatoms.
- β - and γ -Carbons (δ ~25.8 and ~24.7 ppm): The β -carbons are one bond further away from the nitrogen, experiencing a much smaller deshielding effect. The γ -carbon is the most remote from the electron-withdrawing group, and its chemical shift is very close to that of a typical cycloalkane methylene carbon. The chemical shifts for β and γ carbons in unsubstituted piperidine are approximately 27 and 25 ppm, respectively, confirming these assignments.[7][8]

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a self-validating system for acquiring high-quality NMR spectra of **1,1'-Carbonyldipiperidine**.

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Caption: Standard workflow for NMR analysis.

Sample Preparation

- Solvent Selection: Deuterated chloroform (CDCl_3) is an excellent choice due to its ability to dissolve the compound and its well-defined residual proton and carbon signals for referencing.[9][10]
- Concentration: Dissolve approximately 15-20 mg of **1,1'-Carbonyldipiperidine** in 0.6-0.7 mL of CDCl_3 . This concentration is sufficient to obtain a good signal-to-noise ratio in a reasonable time.[11]
- Transfer: Transfer the solution to a standard 5 mm NMR tube.

Instrument Parameters

These parameters are typical for a 400 MHz spectrometer and may be adjusted based on the specific instrument.[12][13]

For ^1H NMR:

- Pulse Program: A standard 90° pulse-acquire sequence.
- Acquisition Time (AQ): ~3-4 seconds. This ensures adequate digital resolution.[12]
- Relaxation Delay (D1): 2 seconds. For routine spectra, this is sufficient. For strictly quantitative results, D1 should be at least 5 times the longest T_1 relaxation time of the protons of interest.[14]
- Number of Scans (NS): 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

For ^{13}C NMR:

- Pulse Program: A standard proton-decoupled sequence with a 30° or 45° pulse angle.
- Acquisition Time (AQ): ~1-2 seconds.
- Relaxation Delay (D1): 2 seconds.

- Number of Scans (NS): Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required.

Data Processing

- Fourier Transformation: Apply an exponential multiplication (line broadening of ~ 0.3 Hz for ^1H , $\sim 1\text{-}2$ Hz for ^{13}C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.[14]
- Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.
- Referencing: Calibrate the chemical shift scale by setting the residual CHCl_3 peak to δ 7.26 ppm for ^1H and the CDCl_3 triplet to δ 77.16 ppm for ^{13}C .[10]
- Integration: For the ^1H spectrum, integrate the signals to determine the relative ratios of the protons.

Conclusion

The ^1H and ^{13}C NMR spectra of **1,1'-Carbonyldipiperidine** are straightforward to interpret due to the molecule's inherent symmetry. The ^1H spectrum is dominated by two broad signals corresponding to the α -protons (~ 3.25 ppm) and the combined β/γ -protons (~ 1.60 ppm). The ^{13}C spectrum is characterized by four sharp signals, with the carbonyl carbon appearing at ~ 165.1 ppm, providing a key diagnostic marker. This guide provides the necessary data, interpretive logic, and a robust experimental framework for the confident analysis of **1,1'-Carbonyldipiperidine**, ensuring scientific integrity and reproducibility in research and development settings.

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